HJC0197
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Overview
Description
HJC0197 is a potent antagonist of exchange proteins directly activated by cyclic adenosine monophosphate (Epac1 and Epac2). It selectively blocks cyclic adenosine monophosphate-induced Epac activation and inhibits Epac1-mediated Rap1-guanosine diphosphate exchange activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
HJC0197 is synthesized through a multi-step process involving the formation of a pyrimidine core structure. The key steps include:
Formation of the pyrimidine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine core.
Substitution reactions: Various substituents are introduced to the pyrimidine ring through substitution reactions, often involving nucleophilic or electrophilic reagents.
Final modifications:
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving:
Batch reactions: Conducting reactions in large batches to produce significant quantities.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Quality control: Ensuring the final product meets stringent quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
HJC0197 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce or replace functional groups on the pyrimidine ring
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles and electrophiles: For substitution reactions, common reagents include halides, amines, and alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine compounds .
Scientific Research Applications
HJC0197 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Epac proteins in various biochemical pathways.
Biology: Employed in cell biology research to investigate the effects of Epac inhibition on cellular processes.
Medicine: Explored for its potential therapeutic applications in diseases where Epac proteins play a critical role, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Epac proteins
Mechanism of Action
HJC0197 exerts its effects by selectively blocking the activation of Epac1 and Epac2 proteins by cyclic adenosine monophosphate. This inhibition prevents the exchange of guanosine diphosphate for guanosine triphosphate on Rap1, a small guanosine triphosphatase involved in various cellular processes. The compound’s action leads to the disruption of downstream signaling pathways regulated by Epac proteins .
Comparison with Similar Compounds
Similar Compounds
ESI-09: Another Epac inhibitor with similar properties but different molecular structure.
CE3F4: An Epac inhibitor with distinct selectivity and potency.
EPAC5376753: A compound that inhibits Epac proteins through a different mechanism.
Uniqueness of HJC0197
This compound is unique due to its high selectivity for Epac1 and Epac2 proteins and its ability to inhibit Epac-mediated Rap1 activation. Its distinct chemical structure and specific mode of action make it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
4-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-12-7-8-13(2)15(9-12)11-24-19-21-17(14-5-3-4-6-14)16(10-20)18(23)22-19/h7-9,14H,3-6,11H2,1-2H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWRTHDHRGHQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)C#N)C3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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